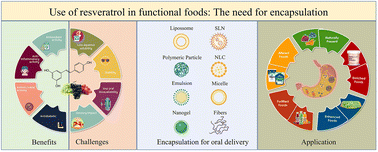Recent advances in oral delivery systems of resveratrol: foreseeing their use in functional foods
Food & Function Pub Date: 2023-11-10 DOI: 10.1039/D3FO03065B
Abstract
Herein, we review the current state-of-the-art on the use of micro- and nano-delivery systems, a possible solution to some of the drawbacks associated with the incorporation of resveratrol in foods. Specifically, we present an overview of a wide range of micro-nanostructures, namely, lipidic and polymeric, used for the delivery of resveratrol. Also, the gastrointestinal fate of resveratrol-loaded micro-nanostructures, as a critical parameter for their use as functional food, is explored in terms of stability, bioaccessibility, and bioavailability. Different micro-nanostructures are of interest for the development of functional foods given that they can provide different advantages and properties to these foods and even be tailor-made to address specific issues (e.g., controlled or targeted release). Therefore, we discuss a wide range of micro-nanostructures, namely, lipidic and polymeric, used to deliver resveratrol and aimed at the development of functional foods. It has been reported that the use of some production methodologies can be of greater interest than others, for example, emulsification, solvent displacement and electrohydrodynamic processing (EHDP) enable a greater increase in bioaccessibility. Additionally, the use of coatings facilitates further improvements in bioaccessibility, which is likely due to the increased gastric stability of the coated micro-nanostructures. Other properties, such as mucoadhesion, can also help improve bioaccessibility due to the increase in gut retention time. Additionally, cytotoxicity (e.g., biocompatibility, antioxidant, and anti-inflammatory) and possible sensorial impact of resveratrol-loaded micro- and nano-systems in foods are highlighted.


Recommended Literature
- [1] First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
- [2] Back cover
- [3] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [4] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [5] Graphene oxide–peptide nanoassembly as a general approach for monitoring the activity of histone deacetylases†
- [6] Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chip
- [7] Rapid preparation of water-soluble Ag@Au nanoclusters with bright deep-red emission†
- [8] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [9] Pennyroyal and gastrointestinal cells: multi-target protection of phenolic compounds against t-BHP-induced toxicity
- [10] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†

Journal Name:Food & Function
Research Products
-
CAS no.: 1467-16-9
-
CAS no.: 14419-78-4









